molecular formula C16H16N2 B14429329 N-(4-phenylbut-3-en-2-ylideneamino)aniline CAS No. 81226-76-8

N-(4-phenylbut-3-en-2-ylideneamino)aniline

Cat. No.: B14429329
CAS No.: 81226-76-8
M. Wt: 236.31 g/mol
InChI Key: ZIKCEPRFGILSQT-UHFFFAOYSA-N
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Description

N-(4-phenylbut-3-en-2-ylideneamino)aniline is an organic compound characterized by its unique structure, which includes a phenyl group attached to a butenylideneamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbut-3-en-2-ylideneamino)aniline typically involves the condensation reaction between 4-phenylbut-3-en-2-one and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbut-3-en-2-ylideneamino)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and butenylideneamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-phenylbut-3-en-2-ylideneamino)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-phenylbut-3-en-2-ylideneamino)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbut-3-en-2-one: A precursor in the synthesis of N-(4-phenylbut-3-en-2-ylideneamino)aniline.

    Aniline: Another precursor and a fundamental aromatic amine.

    Benzylideneacetone: A structurally related compound with similar reactivity.

Uniqueness

This compound is unique due to its specific combination of phenyl and butenylideneamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

81226-76-8

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

N-(4-phenylbut-3-en-2-ylideneamino)aniline

InChI

InChI=1S/C16H16N2/c1-14(12-13-15-8-4-2-5-9-15)17-18-16-10-6-3-7-11-16/h2-13,18H,1H3

InChI Key

ZIKCEPRFGILSQT-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CC=CC=C1)C=CC2=CC=CC=C2

Origin of Product

United States

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